4-(3-pyridinylmethyl)thiomorpholine
Description
4-(3-Pyridinylmethyl)thiomorpholine is a heterocyclic compound featuring a thiomorpholine core (a six-membered ring containing one sulfur and one nitrogen atom) substituted with a 3-pyridinylmethyl group. Thiomorpholine derivatives are widely explored in medicinal chemistry due to their balanced lipophilicity, metabolic stability, and versatility in forming hydrogen bonds and π-π interactions. The sulfur atom in thiomorpholine enhances lipophilicity compared to morpholine (where sulfur is replaced by oxygen), making it a preferred scaffold in drug design for improved membrane permeability .
Properties
IUPAC Name |
4-(pyridin-3-ylmethyl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQRKJSLOSQBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiomorpholine vs. Morpholine Derivatives
Key Structural Differences :
- Sulfur vs. Oxygen : Thiomorpholine’s sulfur atom increases lipophilicity (logP values typically 0.5–1.0 units higher than morpholine analogues), influencing pharmacokinetic properties like absorption and blood-brain barrier penetration .
- Conformational Flexibility : Thiomorpholine’s chair conformation allows substituents to adopt axial or equatorial positions. For example, in 4-(4-nitrophenyl)thiomorpholine, the nitro group occupies a quasi-axial position, while its morpholine analogue favors a quasi-equatorial orientation due to weaker S···O vs. O···O repulsions .
Table 1: Structural and Physical Comparison
Substituted Thiomorpholine Derivatives
4-(5-Bromo-pyridin-2-yl)thiomorpholine
- Application : Intermediate in kinase inhibitors and antimicrobial agents.
4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide
Key Research Findings
Crystal Packing Effects : 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds and π-π stacking, stabilizing the axial nitro conformation in the solid state. This contrasts with solution-phase DFT predictions of equatorial preference, highlighting environmental impacts on conformation .
Metabolic Soft Spots : Thiomorpholine’s sulfur serves as a site for oxidative metabolism, enabling controlled drug clearance. Sulfone derivatives, however, resist oxidation and prolong half-life .
Antimicrobial Optimization : Triazole derivatives of 4-(prop-2-yn-1-yl)thiomorpholine show broad-spectrum activity, with MIC values <10 µM against drug-resistant pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
